molecular formula C16H28O4 B4940115 1,8-dioxacyclooctadecane-9,18-dione

1,8-dioxacyclooctadecane-9,18-dione

Cat. No. B4940115
M. Wt: 284.39 g/mol
InChI Key: SXWPIGKEISLSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-dioxacyclooctadecane-9,18-dione, commonly known as DCD, is a cyclic organic compound with a molecular formula of C10H16O4. It is a white crystalline powder that is soluble in water and has been widely used in scientific research due to its unique chemical properties. DCD has been synthesized using various methods, and its applications in scientific research are diverse.

Scientific Research Applications

DCD has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent for various organic compounds and as a reagent in organic synthesis. DCD has also been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis. In addition, DCD has been used as a building block for the synthesis of various cyclic compounds.

Mechanism of Action

The mechanism of action of DCD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. DCD has been shown to react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. In addition, DCD has been shown to undergo ring-opening reactions with various reagents, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCD are not well understood, but studies have suggested that it may have potential therapeutic applications. DCD has been shown to have antimicrobial properties, and it has been proposed as a potential treatment for bacterial infections. In addition, DCD has been shown to have antitumor activity, and it has been proposed as a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

DCD has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and various organic solvents, making it a versatile reagent for various chemical reactions. However, DCD has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis can be challenging. In addition, DCD can be toxic at high concentrations, and caution should be taken when handling it.

Future Directions

For DCD research include the development of new synthesis methods, the exploration of new applications, and further studies on its potential therapeutic applications.

properties

IUPAC Name

1,8-dioxacyclooctadecane-9,18-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c17-15-11-7-3-1-2-4-8-12-16(18)20-14-10-6-5-9-13-19-15/h1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWPIGKEISLSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCCCCOC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crystalline poly (hexamethylene sebacate) was prepared using a kettle equipped with a stirrer, nitrogen gas inlet tube, thermometer and condenser by reacting sebacic acid with 1,6hexamethylene glycol in the presence of a p-toluenesulfonic acid catalyst as follows: sebacic acid and hexamethylene glycol were added to the reaction kettle in a respective 1.0 to 1.1 molar ratio along with 0.5 wt % p-toluenesulfonic acid. The 10 mole % excess of glycol was used to ensure the predominant presence of hydroxyl end groups in the reaction product. The mixture was heated to 165°C while stirring. At 165°C, an amount of xylene was added to assist refluxing and this temperature was maintained until water evolution ceased (4 hrs.). Afterwards, the condensers were removed and the excess glycol and catalyst were removed by sparging with nitrogen for 0.5 hours at 165°C. On cooling to room temperature, the poly (hexamethylene sebacate) crystallized into an off-white solid. Next, the poly (HMS) from above was purified by precipitation from a benzene solution into methanol using techniques well known in the art. The precipitated poly (HMS) was collected by filtration and dried in vacuo. Analytical data on this purified material indicate an acid number of 1.06, an hydroxyl number of 34.4, an Mn of 3165 g/mole, an MWD (Mw /Mn) of 1.41 by GPC in chloroform, a glass transition temperature of about -62°C and a crystalline melting point of about 65°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,6hexamethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.